Propyl methyl(naphthalen-1-yl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
114090-34-5 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
propyl N-methyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-3-11-18-15(17)16(2)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3,11H2,1-2H3 |
InChI Key |
LRLVCIYUHGMNQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Mechanistic Investigations and Kinetic Studies of Carbamate Reactions
Reaction Mechanism Elucidation for Carbamate (B1207046) Formation
The synthesis of carbamates is fundamentally a nucleophilic acyl substitution reaction, a cornerstone of organic chemistry. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of a suitable precursor, leading to the substitution of a leaving group. uomustansiriyah.edu.iq
Nucleophilic Acyl Substitution Pathways
The formation of carbamates proceeds via an addition-elimination mechanism. masterorganicchemistry.com The reaction begins with the nucleophilic attack on the carbonyl carbon, which results in the formation of a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq This intermediate is transient and subsequently collapses, expelling a leaving group and reforming the carbon-oxygen double bond to yield the final carbamate product. libretexts.orguomustansiriyah.edu.iq
A common and direct pathway to carbamate-related structures is the reaction of an amine with carbon dioxide. researchgate.net In this "zwitterion mechanism," the nucleophilic nitrogen of the amine attacks the electrophilic carbon of CO2. researchgate.net This initial step forms a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine (acting as a base) to form an ammonium (B1175870) carbamate salt. researchgate.net
Proposed Intermediates and Transition States
The central species in nucleophilic acyl substitution reactions is the tetrahedral intermediate . masterorganicchemistry.comkhanacademy.org This high-energy species is formed when the nucleophile adds to the carbonyl group, temporarily breaking the pi bond and forcing the carbonyl carbon from a trigonal planar to a tetrahedral geometry. The stability and fate of this intermediate dictate the reaction's outcome.
In the specific case of carbamate formation from amines and carbon dioxide, a zwitterionic intermediate (or adduct) is proposed. researchgate.net This species results from the direct attack of the amine on CO2 before any proton transfer occurs. The transition state for this step involves the simultaneous formation of the new nitrogen-carbon bond. Following the formation of the zwitterion, a subsequent proton transfer, often facilitated by another amine molecule, leads to the more stable carbamic acid or its conjugate base, the carbamate anion.
Kinetic Analysis of Carbamate Bond Formation and Cleavage
The first term represents the direct, uncatalyzed reaction between the amine and CO2, while the second term accounts for the hydroxide-catalyzed pathway, which involves proton abstraction in the rate-determining step. researchgate.net
The rate-limiting step of the reaction is highly dependent on the basicity of the amine involved. researchgate.net
For weakly basic amines , the formation and cleavage of the carbon-nitrogen bond is the rate-determining step. researchgate.net
For more basic amines , the rate becomes virtually independent of basicity, and it is suggested that proton transfer becomes the rate-limiting step. researchgate.net
The relationship between the amine's basicity (pKa) and the rate constant for the uncatalyzed reaction often follows a Brønsted relationship, as illustrated in the table below. researchgate.net
| Reactant Class | Brønsted Equation | m Value (Slope) | Y Value (Intercept) |
|---|---|---|---|
| Primary and Secondary Amines | log k_amine = m(pKa) + Y | 0.43 | -1.50 |
| Hydrazine/Hydroxylamine Derivatives | log k_amine = m(pKa) + Y | 0.48 | -0.20 |
Data based on the uncatalyzed reaction of amines with carbon dioxide at 10°C. researchgate.net
Understanding Carbamic Acid Formation and Interconversion with Ammonium Carbamates
The reaction between an amine and carbon dioxide first yields carbamic acid (R2NCOOH). wikipedia.org However, carbamic acids are generally unstable compounds. In the presence of a base, typically a second equivalent of the starting amine, the acidic proton of the carbamic acid is removed to form a stable carbamate anion (R2NCOO⁻), which pairs with the protonated amine (R2NH2⁺) to form an ammonium carbamate salt. wikipedia.orgwikipedia.org
This results in a reversible equilibrium: 2 R2NH + CO2 ⇌ [R2NH2]+[R2NCO2]− wikipedia.org
The position of this equilibrium is influenced by temperature and the reaction medium. Lower temperatures favor the formation of the ammonium carbamate. wikipedia.orgchemicalbook.com In aqueous solutions, the situation is further complicated by equilibria involving bicarbonate and carbonate ions. wikipedia.orgnih.gov Kinetic studies using stopped-flow techniques have been employed to establish complete reaction mechanisms and determine the temperature dependence of all relevant rate and equilibrium constants for the reversible formation of ammonium carbamate/carbamic acid. nih.gov Mechanistic schemes often invoke the intermediacy of carbamic acid on the surface of the solid ammonium carbamate during its decomposition back to ammonia and carbon dioxide. ureaknowhow.com
Photochemical Reaction Mechanisms of Naphthyl-Containing Carbamates
Carbamates containing a naphthyl group, such as Propyl methyl(naphthalen-1-yl)carbamate and the well-studied insecticide Sevin (1-naphthyl-N-methylcarbamate), exhibit distinct photochemical reactivity. tandfonline.comtandfonline.com The excitation energy from light absorption is typically localized on the naphthalene (B1677914) ring. cdnsciencepub.com
The primary photochemical event is the homolytic cleavage (α-cleavage) of the naphthyl carbon-oxygen bond from the excited singlet state. tandfonline.comcdnsciencepub.com This cleavage generates a radical pair: a 1-naphthylmethyl radical and a carbamic acid radical. cdnsciencepub.com
This radical pair can then partition between two competing pathways:
Electron Transfer: This pathway forms an ion pair, consisting of a 1-naphthylmethyl cation and a carbamate anion. The products derived from this pathway result from the reactions of the cation, such as solvolysis in protic solvents like methanol (B129727). cdnsciencepub.com
Decarboxylation: The carbamic acid radical can lose carbon dioxide. The subsequent fate of the remaining radicals determines the final products. cdnsciencepub.com
The distribution of products is controlled by the relative rates of electron transfer and decarboxylation. cdnsciencepub.com
In addition to cleavage, N-aryl carbamates can also undergo a photo-Fries rearrangement (β-cleavage). tandfonline.com This process involves the migration of the carbamoyl (B1232498) group to the ortho or para positions of the aromatic ring, although for 1-naphthyl systems like Sevin, this pathway is considered less significant due to geometric constraints. tandfonline.com The major photodecomposition products for Sevin are typically α-naphthol and naphthalene, arising from the primary cleavage pathways. tandfonline.comtandfonline.com
Advanced Spectroscopic Characterization of Propyl Methyl Naphthalen 1 Yl Carbamate and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.
In the case of carbamate (B1207046) analogs, the protons of the propyl group exhibit characteristic signals. For a similar compound, 1-propyl (naphthalene-1-yl)carbamate, the terminal methyl (CH₃) protons are expected to resonate at approximately 0.90 ppm, appearing as a triplet. The methylene (B1212753) (CH₂) protons adjacent to the methyl group typically show a signal around 1.63 ppm (sextet), while the methylene protons attached to the oxygen atom are shifted further downfield to about 4.09 ppm (triplet) due to the oxygen's electron-withdrawing effect. rsc.org
The introduction of a methyl group on the nitrogen atom in Propyl methyl(naphthalen-1-yl)carbamate would lead to a characteristic singlet peak for the N-CH₃ protons. The aromatic protons of the naphthalene (B1677914) ring display a complex pattern of signals in the downfield region, generally between 7.34 and 7.81 ppm, due to the deshielding effect of the aromatic ring currents. rsc.org The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the carbamate group. For tert-butyl naphthalen-1-ylcarbamate, the aromatic protons appear as multiplets in the range of 7.44-7.86 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | ~3.0 - 3.5 | Singlet |
| O-CH₂- | ~4.1 | Triplet |
| -CH₂- | ~1.6 - 1.7 | Sextet |
| -CH₃ | ~0.9 - 1.0 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.
For carbamate analogs, the carbonyl carbon (C=O) of the carbamate group is a key diagnostic signal, typically appearing significantly downfield in the range of 153-155 ppm. rsc.org In the case of 1-propyl (naphthalene-2-yl)carbamate, the carbonyl carbon resonates at 154.9 ppm. rsc.org The carbons of the propyl group are observed at distinct chemical shifts: the O-CH₂ carbon at approximately 66.8 ppm, the adjacent CH₂ carbon around 22.3 ppm, and the terminal CH₃ carbon at about 10.3 ppm. rsc.org
The introduction of a methyl group on the nitrogen would result in a signal for the N-CH₃ carbon. The naphthalene ring carbons exhibit a series of signals in the aromatic region, typically between 118 and 149 ppm. rsc.org The specific chemical shifts are influenced by the position of the carbon atom on the ring and the electronic effects of the carbamate substituent. For instance, in 1-propyl (naphthalene-2-yl)carbamate, the carbon atoms of the naphthalene ring appear at various shifts including 118.3, 122.1, 125.3, 126.4, 127.3, 127.5, 128.8, 130.5, 133.4, and 148.7 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~154 |
| Naphthalene-C (quaternary) | ~130 - 147 |
| Naphthalene-CH | ~118 - 129 |
| O-CH₂ | ~67 |
| N-CH₃ | ~30 - 35 |
| -CH₂- | ~22 |
Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), are powerful tools for establishing the connectivity between atoms in a molecule.
COSY experiments reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the protons of the propyl group, confirming their sequence. It would also help in untangling the complex splitting patterns of the aromatic protons on the naphthalene ring by identifying neighboring protons.
HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation between the N-CH₃ protons and the carbonyl carbon, as well as with the adjacent carbon of the naphthalene ring. The protons of the O-CH₂ group would show correlations to the carbonyl carbon and the central CH₂ carbon of the propyl group. These correlations provide unambiguous evidence for the connectivity of the different functional groups within the molecule.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.
Vibrational Spectroscopy for Functional Group Identification and Bond Characterization
IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of molecular bonds. In the IR spectrum of 1-propyl (naphthalene-1-yl)carbamate, characteristic absorption bands are observed. rsc.org These include strong N-H stretching vibrations around 3286 cm⁻¹, C-H stretching of the propyl and aromatic groups in the 2875-3056 cm⁻¹ region, and a very strong C=O (carbonyl) stretching band at approximately 1696 cm⁻¹. rsc.org The region from 1000 to 1600 cm⁻¹ contains numerous bands corresponding to C-N stretching, C-O stretching, and aromatic C=C bending vibrations. rsc.org
Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. For carbamates, Raman spectra can be used to identify characteristic peaks for the carbamate group and the aromatic ring structure.
Analysis of Carbamate C=O and N-H Stretching Frequencies
The stretching frequency of the carbonyl group (C=O) in carbamates is a prominent feature in their IR spectra. For secondary carbamates like 1-propyl (naphthalene-1-yl)carbamate, this band is typically observed around 1696 cm⁻¹. rsc.org The position of this band can be influenced by factors such as hydrogen bonding.
In secondary carbamates, the N-H stretching vibration is also a key diagnostic peak, appearing as a sharp band around 3300 cm⁻¹. For 1-propyl (naphthalene-1-yl)carbamate, this is seen at 3286 cm⁻¹. rsc.org In the case of this compound, which is a tertiary carbamate, the N-H stretching band would be absent, providing a clear spectroscopic distinction from its secondary carbamate analog. The absence of this band would be a definitive indicator of the methyl substitution on the nitrogen atom.
Table 3: Key IR Absorption Bands for Carbamate Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (secondary carbamate) | Stretching | ~3300 |
| C-H (aromatic) | Stretching | ~3000 - 3100 |
| C-H (aliphatic) | Stretching | ~2850 - 3000 |
| C=O | Stretching | ~1700 |
| C=C (aromatic) | Bending | ~1450 - 1600 |
| C-O | Stretching | ~1200 - 1300 |
Characterization of Naphthyl Ring Vibrations
The vibrational properties of the naphthyl ring in this compound are fundamental to its structural confirmation and can be effectively studied using infrared (IR) and Raman spectroscopy. The naphthalene moiety, a bicyclic aromatic system, exhibits a series of characteristic vibrational modes. Naphthalene has 48 normal vibrational modes. niscpr.res.in These vibrations are primarily associated with the stretching and bending of C-C and C-H bonds within the fused ring structure.
Key vibrational modes for the naphthalene ring include C-H stretching, C-C stretching (ring breathing), in-plane C-H bending, and out-of-plane C-H bending. nih.gov The C-H stretching vibrations in aromatic systems like naphthalene typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are observed in the 1650-1400 cm⁻¹ range and are often highly characteristic. researchgate.net For instance, prominent Raman bands for naphthalene are found at approximately 1580 cm⁻¹, 1464 cm⁻¹, and 1381 cm⁻¹, corresponding to C=C stretching and ring deformation modes. researchgate.net
In-plane C-H bending vibrations are generally found in the 1300-1000 cm⁻¹ region, while the strong C-H out-of-plane bending vibrations, which are particularly useful for determining the substitution pattern on the aromatic ring, occur between 900-675 cm⁻¹. For a 1-substituted (or α-substituted) naphthalene derivative like the title compound, characteristic out-of-plane bending bands are expected.
The table below summarizes the typical vibrational frequencies for the naphthyl group, which are instrumental in the characterization of this compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the naphthalene ring. |
| Aromatic C=C Stretch | 1650 - 1400 | Stretching vibrations of the carbon-carbon bonds within the fused rings; often appear as a group of sharp bands. |
| In-plane C-H Bend | 1300 - 1000 | Bending of the C-H bonds within the plane of the aromatic ring. |
| Out-of-plane C-H Bend | 900 - 700 | Bending of the C-H bonds out of the plane of the aromatic ring; highly diagnostic of substitution patterns. |
This table presents generalized data based on spectroscopic studies of naphthalene and its derivatives. niscpr.res.inresearchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₁₄H₁₅NO₂, the theoretical exact mass can be calculated.
The monoisotopic mass of C₁₄H₁₅NO₂ is calculated to be 229.1103 Da. nih.gov HRMS analysis would be expected to yield a measured m/z value for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that is very close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that is invaluable for structural elucidation. chemguide.co.uklibretexts.org The fragmentation pattern of this compound is influenced by the stability of the resulting fragments, particularly the aromatic naphthyl group and resonance-stabilized carbamate-derived ions. libretexts.org
The molecular ion peak ([M]⁺) at m/z 229 is expected to be reasonably intense due to the stability of the aromatic naphthalene system. libretexts.org Key fragmentation pathways for carbamates often involve cleavage at the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgnih.gov
A primary fragmentation pathway involves the cleavage of the N-propyl bond (alpha-cleavage), leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable ion at m/z 186. Another significant fragmentation is the McLafferty rearrangement, if sterically possible, or cleavage to form the naphthyloxycarbonyl cation or related fragments. A characteristic fragmentation for N-methyl carbamates is the loss of methyl isocyanate (CH₃NCO, 57 Da), which would lead to a fragment corresponding to naphthol at m/z 144. nih.gov Further fragmentation of the naphthalene moiety itself can also occur.
The table below outlines the expected major fragments for this compound in an EI-MS spectrum.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 229 | [C₁₄H₁₅NO₂]⁺ | C₁₄H₁₅NO₂ | Molecular Ion (M⁺) |
| 186 | [M - C₃H₇]⁺ | C₁₁H₈NO₂ | Loss of the propyl group. |
| 171 | [C₁₁H₇NO]⁺ | C₁₁H₇NO | Loss of water from the m/z 186 fragment or direct formation. |
| 144 | [C₁₀H₈O]⁺ | C₁₀H₈O | Formation of naphthol radical cation via rearrangement and loss of CH₃N=CH₂. |
| 127 | [C₁₀H₇]⁺ | C₁₀H₇ | Naphthyl cation, resulting from cleavage of the C-O bond. |
| 115 | [C₉H₇]⁺ | C₉H₇ | Loss of a carbon atom from the naphthyl ring structure. |
This table is a predictive representation of potential fragmentation based on general principles of mass spectrometry for carbamates and aromatic compounds. nih.govlibretexts.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which for this compound are dominated by the naphthyl chromophore.
The UV-Vis spectrum of this compound is primarily defined by the electronic transitions within the naphthalene ring system, which acts as the principal chromophore. Naphthalene exhibits characteristic absorption bands in the UV region resulting from π→π* transitions. researchgate.net The two lowest-energy transitions in naphthalene are designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The ¹Lₑ transition is typically a high-intensity band, while the ¹Lₐ band is of lower intensity and often shows fine vibrational structure. researchgate.net
For naphthalene derivatives, these absorption bands can be shifted and their intensities altered depending on the nature and position of the substituent. The carbamate group attached to the naphthalene ring at the 1-position acts as an auxochrome. In naphthalene derivatives, a strong absorption band is often observed around 220 nm, which is assigned to the S₃ ← S₀ transition. aanda.org Additional bands corresponding to the ¹Lₐ and ¹Lₑ transitions are expected at longer wavelengths, typically in the 250-350 nm range. researchgate.netresearchgate.net
| Transition | Approximate λₘₐₓ (nm) | Description |
| S₀ → S₃ (π→π) | ~220 | High-energy, high-intensity transition within the naphthalene ring. |
| ¹Lₐ (π→π) | ~280-300 | Higher energy π→π* transition, typically with high molar absorptivity. |
| ¹Lₑ (π→π) | ~310-330 | Lower energy π→π transition, often showing vibrational fine structure in non-polar solvents. |
This table shows typical absorption regions for the naphthalene chromophore. researchgate.netaanda.org
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. sciencepublishinggroup.com These shifts in the absorption maximum (λₘₐₓ) arise from differential solvation of the ground and excited electronic states of the molecule. sciencepublishinggroup.com
For this compound, the π→π* transitions of the naphthyl ring are expected to exhibit a bathochromic (red) shift as the solvent polarity increases. This occurs because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. researchgate.netsciencepublishinggroup.com
In addition to the π→π* transitions, the carbamate moiety contains non-bonding electrons (n) on the nitrogen and oxygen atoms, making n→π* transitions possible. These transitions are typically of much lower intensity than π→π* transitions. In polar, protic solvents (like methanol (B129727) or water), n→π* transitions often undergo a hypsochromic (blue) shift. This is because the lone pair electrons in the ground state can engage in hydrogen bonding with the solvent, which lowers their energy and increases the energy required for excitation. libretexts.org Therefore, when changing from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., methanol), a red shift may be observed for the intense π→π* bands, while any weak, longer-wavelength n→π* bands may shift to shorter wavelengths. libretexts.org
Computational and Theoretical Studies on Propyl Methyl Naphthalen 1 Yl Carbamate
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and inherent properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. scienceopen.com For Propyl methyl(naphthalen-1-yl)carbamate, DFT is employed to perform geometry optimization, which determines the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
Commonly used functionals, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), provide a balance between accuracy and computational cost for molecules of this size. scienceopen.comnih.gov The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov
Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative)
| Parameter | Description | Typical Calculated Value (DFT/B3LYP) |
|---|---|---|
| C=O Bond Length | Carbonyl group bond | ~1.22 Å |
| C-N Bond Length | Carbamate (B1207046) C-N bond | ~1.37 Å |
| O-C-N Bond Angle | Carbamate core angle | ~125° |
| C-N-C(naphthyl) Bond Angle | Angle at the nitrogen atom | ~120° |
| C(naphthyl)-N-C-O Dihedral Angle | Torsion angle defining planarity | ~180° or ~0° |
This table is illustrative and represents typical values for carbamate structures based on computational studies of related molecules.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, particularly for calculating energies.
These methods are computationally more intensive but are invaluable for:
Conformational Analysis: Determining the relative energies of different rotational isomers (rotamers) of the propyl group and the orientation of the naphthalene (B1677914) ring relative to the carbamate plane.
High-Accuracy Energetics: Providing benchmark energies that can be used to assess the performance of more computationally efficient methods like DFT.
For this compound, ab initio calculations can precisely map the potential energy surface related to bond rotations, identifying the global minimum energy conformation and the energy barriers between different conformers.
Molecular Orbital Theory and Reactivity Assessment
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. The analysis of these orbitals is crucial for understanding a molecule's chemical reactivity and electronic transitions.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. inlibrary.uz A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. inlibrary.uz In studies of methylcarbamate derivatives, the LUMO is often found to be the frontier orbital involved in their biological mechanism of action, making it a key focus for analysis. nih.govmdpi.com For this compound, the HOMO is typically localized on the electron-rich naphthalene ring, while the LUMO is concentrated around the electrophilic carbonyl carbon of the carbamate group. nih.govnih.govmdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | LUMO - HOMO Energy | 5.5 to 6.5 |
Values are representative based on calculations of similar aromatic carbamates.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netresearchgate.net
This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) orbital to a nearby empty (acceptor) orbital. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net For this compound, significant interactions would be expected between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n(O) → σ(C-N) or π(C=O)). nih.govresearchgate.net
Table 3: Key NBO Donor-Acceptor Interactions in a Carbamate Structure (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C=O) | ~40-60 | Resonance delocalization |
| LP(2) O(ester) | π(C=O) | ~25-40 | Resonance delocalization |
| π(Naphthyl) | σ*(C-N) | ~2-5 | Hyperconjugation |
LP denotes a lone pair. This table illustrates typical strong intramolecular interactions found in similar molecules.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, the MEP surface would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. scienceopen.com The hydrogen atom attached to the nitrogen (if present in a secondary carbamate) and the protons on the naphthalene ring would exhibit positive potential (blue), though to a lesser extent. This analysis visually confirms that the carbonyl oxygen is a primary site for interactions with electrophiles, such as hydrogen bonding. scienceopen.comresearchgate.net
Conformational Landscape and Potential Energy Surface Mapping
The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. Mapping this landscape is crucial for understanding a molecule's flexibility, stability, and biological activity. For this compound, the key rotatable bonds are those connecting the propyl group, the carbamate linkage, and the naphthalene ring.
Theoretical studies employ methods like conformational searches and potential energy surface (PES) scans to explore these possibilities. A PES scan involves systematically rotating a specific dihedral angle and calculating the molecule's potential energy at each step. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.
For this compound, a critical dihedral angle is the one defining the orientation of the naphthalene ring relative to the plane of the carbamate group. The steric hindrance between the naphthalene ring and the methyl and propyl groups significantly influences the rotational barrier and the geometry of the most stable conformers. Computational methods, such as those implemented in programs like Maestro, can generate numerous possible conformations and rank them by energy. The results of such an analysis would likely reveal a few low-energy, stable conformations that are predominantly populated at room temperature.
Table 1: Illustrative Potential Energy Data for Key Conformations of this compound
This table is a hypothetical representation of data from a conformational analysis study.
| Conformer | Dihedral Angle (N-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | ~0° (syn-periplanar) | 0.00 | 75.8 |
| B | ~180° (anti-periplanar) | 1.50 | 24.1 |
| Transition State | ~90° | 5.20 | <0.1 |
Prediction of Spectroscopic Parameters (e.g., theoretical NMR shifts, IR frequencies, UV-Vis absorption)
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for these calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the calculated shifts to experimental values, one can confirm the proposed molecular structure. For this compound, distinct signals would be predicted for the aromatic protons of the naphthalene ring, the protons of the propyl and methyl groups, and the carbons in each of these moieties.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Key predicted frequencies for this molecule would include the C=O stretching of the carbamate group (typically a strong band around 1700 cm⁻¹), N-H stretching (if present, though absent in this N-methylated compound), C-N stretching, and various vibrations associated with the naphthalene ring.
UV-Vis Absorption Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption. For this compound, the presence of the naphthalene chromophore would lead to characteristic absorptions in the UV region, corresponding to π→π* transitions within the aromatic system.
Table 2: Predicted Spectroscopic Data for this compound
This table presents hypothetical data based on typical values for the functional groups present.
| Parameter | Predicted Value | Assignment |
| ¹H NMR Shift (ppm) | 7.5-8.2 | Naphthalene Aromatic Protons |
| 3.8-4.2 | O-CH₂ (Propyl) | |
| 3.1-3.4 | N-CH₃ (Methyl) | |
| ¹³C NMR Shift (ppm) | 155-160 | C=O (Carbamate) |
| 120-135 | Naphthalene Aromatic Carbons | |
| 50-55 | O-CH₂ (Propyl) | |
| 30-35 | N-CH₃ (Methyl) | |
| IR Frequency (cm⁻¹) | ~1710 | C=O Stretch |
| ~1250 | C-N Stretch | |
| ~3050 | Aromatic C-H Stretch | |
| UV-Vis λmax (nm) | ~280 | π→π* Transition (Naphthalene) |
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Molecules with extensive π-conjugated systems and charge asymmetry can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. Theoretical calculations are essential for predicting and understanding the NLO response of a molecule.
The key NLO parameters, including the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, can be computed using DFT methods, often with specialized functionals like CAM-B3LYP. The magnitude of these properties is related to the ease with which the molecule's electron cloud can be distorted by an external electric field.
This compound possesses a large, polarizable naphthalene ring system. The carbamate group can act as an electron-donating or -withdrawing group depending on the molecular context, contributing to intramolecular charge transfer (ICT), which is a key factor for enhancing NLO response. Computational studies would involve optimizing the molecular geometry and then calculating the NLO properties. The analysis of frontier molecular orbitals (HOMO and LUMO) is also critical, as a small HOMO-LUMO energy gap is often correlated with higher NLO activity. Theoretical evaluations can screen potential NLO candidates and guide the design of new materials with enhanced properties.
Table 3: Illustrative Theoretical NLO Properties of this compound
This table is a hypothetical representation of calculated NLO parameters.
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | 3.5 D |
| Mean Polarizability | <α> | 1.8 x 10⁻²³ |
| First Hyperpolarizability | β | 6.5 x 10⁻³⁰ |
| Second Hyperpolarizability | γ | 4.1 x 10⁻³⁵ |
| HOMO-LUMO Gap | ΔE | 4.75 eV |
Chemical Reactivity and Derivatization of Propyl Methyl Naphthalen 1 Yl Carbamate
Reactions at the Carbamate (B1207046) Ester Linkage
The carbamate functional group, R-O-C(=O)-NR'R'', is central to the molecule's reactivity. The ester linkage is susceptible to nucleophilic attack, leading to substitution or cleavage reactions.
Transcarbamoylation is a process where the alcohol or amine portion of the carbamate is exchanged. In the case of Propyl methyl(naphthalen-1-yl)carbamate, this primarily involves the exchange of the propyl group with another alcohol. This reaction is typically catalyzed by metal catalysts or bases. acs.orgnih.gov
Metal-catalyzed transcarbamoylation can be achieved using various catalysts, such as those based on tin, lanthanum, or zinc. nih.govorganic-chemistry.org For instance, a tin-catalyzed reaction with a different primary or secondary alcohol (R'-OH) in a suitable solvent would lead to the formation of a new carbamate ester. organic-chemistry.org Base-catalyzed methods, using catalysts like potassium hydroxide (B78521) or potassium tert-butoxide, are also effective for promoting the exchange of the alkoxy group of the carbamate with an external alcohol, a process often referred to as alcoholysis. acs.orgnih.gov
Below is a table summarizing potential transcarbamoylation reactions.
| Reactant Alcohol (R'-OH) | Catalyst | Product |
| Ethanol | Dibutyltin maleate | Ethyl methyl(naphthalen-1-yl)carbamate |
| Benzyl alcohol | Potassium tert-butoxide | Benzyl methyl(naphthalen-1-yl)carbamate |
| Isopropanol (B130326) | Lanthanum(III) salts | Isothis compound |
The carbamate bond can be cleaved under various conditions, which is a critical reaction for the removal of carbamate protecting groups in organic synthesis. These methods can be broadly categorized as hydrolytic, reductive, or nucleophilic. organic-chemistry.org
Hydrolytic Cleavage: Carbamates are generally more stable to hydrolysis than simple esters. However, under strong acidic or basic conditions and elevated temperatures, the carbamate can be hydrolyzed. Acidic hydrolysis would yield propanol (B110389), carbon dioxide, and methyl(naphthalen-1-yl)ammonium salt. Basic hydrolysis would produce propanol, a carbonate salt, and free methyl(naphthalen-1-yl)amine.
Nucleophilic Cleavage: Certain nucleophiles can effectively cleave the carbamate group under mild conditions. For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) can deprotect carbamate-protected amines. organic-chemistry.org Another mild method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in an appropriate solvent. organic-chemistry.org
Reductive Cleavage: Reductive methods can also be employed. For instance, the use of Schwartz's reagent (zirconocene hydrochloride) is known for the mild and efficient reductive cleavage of aryl O-carbamates to phenols, though this applies to the O-aryl bond, which is different from the O-alkyl bond in the target molecule. organic-chemistry.org For N-aryl carbamates, cleavage to the corresponding amine can be achieved using various reducing agents.
The table below outlines different conditions for carbamate bond cleavage.
| Reagent/Condition | Type of Cleavage | Products |
| H₃O⁺, heat | Acidic Hydrolysis | Methyl(naphthalen-1-yl)ammonium salt, Propanol, CO₂ |
| NaOH, heat | Basic Hydrolysis | Methyl(naphthalen-1-yl)amine, Propanol, Na₂CO₃ |
| 2-Mercaptoethanol, K₃PO₄ | Nucleophilic | Methyl(naphthalen-1-yl)amine, Propyl 2-hydroxyethyl carbonate |
| TBAF in THF | Nucleophilic | Methyl(naphthalen-1-yl)amine, Propyl fluoride, CO₂ |
Transformations of the N-Alkyl and N-Aryl Substituents
The substituents on the nitrogen atom—the propyl, naphthyl, and methyl groups—also present opportunities for derivatization.
The O-propyl group is a simple saturated alkyl chain and is generally the least reactive part of the molecule under typical synthetic conditions. Its C-H bonds are relatively strong and unactivated, making selective functionalization challenging. Reactions such as free-radical halogenation could occur at the propyl chain, but these reactions often lack selectivity and may not be synthetically useful without neighboring activating groups. For most transformations on other parts of the molecule, the propyl group would be considered a stable, non-reactive moiety.
The naphthalene (B1677914) ring is an aromatic system that can undergo a variety of transformations to introduce new functional groups.
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Propyl methyl(4-nitro-naphthalen-1-yl)carbamate |
| Bromination | Br₂, FeBr₃ | Propyl methyl(4-bromo-naphthalen-1-yl)carbamate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Propyl (4-acetyl-naphthalen-1-yl)methylcarbamate |
Metal-Catalyzed Cross-Coupling: While aryl carbamates are often used as electrophilic partners in cross-coupling reactions where the carbamate itself acts as a leaving group, the naphthyl ring can also be functionalized via C-H activation or directed metalation. nih.govrsc.org The carbamate group can potentially act as a directed metalation group (DMG), guiding lithiation to the ortho position (C8, the peri position). The resulting organometallic intermediate can then be trapped with various electrophiles. Furthermore, palladium- or nickel-catalyzed C-H functionalization reactions could potentially be used to introduce aryl, alkyl, or other groups at specific positions on the naphthyl ring, often guided by the existing substituent. Nickel-catalyzed cross-coupling reactions, for example, have been used for the amination of naphthyl carbamates. nih.govresearchgate.net
The N-methyl group is generally robust. However, derivatization is possible under specific conditions. The protons on the methyl group are not significantly acidic, making deprotonation difficult. One potential reaction is reduction; strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate carbonyl group, which would convert the N-methylcarbamate into a dimethylamino group, but this transforms the entire functional group rather than just derivatizing the methyl group. reddit.com
Specific derivatization of the N-methyl group itself is less common. However, N-dealkylation or N-alkylation reactions can occur. For instance, under certain oxidative conditions, N-demethylation might be possible. Conversely, while the nitrogen is already tertiary, formation of a quaternary ammonium (B1175870) salt by reaction with a strong alkylating agent is conceivable, though this would likely be a low-yielding process due to steric hindrance and the delocalized nature of the nitrogen lone pair.
Synthesis of Derivatives for Structure-Activity Relationship Studies (SAR) in Chemical Research
The strategic synthesis of derivatives of a lead compound is a cornerstone of medicinal chemistry and drug discovery, aimed at elucidating Structure-Activity Relationships (SAR). For this compound, this process involves systematic modifications of its chemical structure to understand how changes in its molecular architecture affect its biological activity. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of derivatization can be inferred from research on analogous carbamate and naphthalene-containing compounds. These studies provide a framework for the rational design of novel analogs with potentially enhanced potency, selectivity, or pharmacokinetic properties.
The core structure of this compound offers several key positions for chemical modification. These include the naphthalene ring, the carbamate linkage, and the propyl and methyl groups. By systematically altering these substituents, researchers can probe the steric, electronic, and hydrophobic requirements of the target receptor or enzyme.
Naphthalene Ring Modifications: The naphthalene moiety presents multiple positions for the introduction of various substituents. Electrophilic aromatic substitution reactions can be employed to introduce functional groups such as halogens (F, Cl, Br), alkyl, alkoxy, nitro, or cyano groups at different positions on the bicyclic aromatic system. These modifications can influence the compound's lipophilicity, electronic distribution, and potential for specific interactions (e.g., hydrogen bonding, halogen bonding) with the biological target. For instance, studies on other naphthalene derivatives have shown that the position and nature of substituents can dramatically alter biological activity. nih.gov
Carbamate Linkage and N-Alkyl Group Alterations: The carbamate functional group itself can be a target for modification. The N-methyl group can be replaced with other alkyl groups of varying size and branching (e.g., ethyl, isopropyl, cyclopropyl) to explore the steric tolerance of the binding site. Furthermore, the propyl ester portion of the carbamate can be varied by using different alcohols in the synthesis, leading to a series of esters with varying chain lengths and branching patterns. Research on other carbamate-containing molecules has demonstrated that even small changes in the N-alkyl substituents can significantly impact antimicrobial activity, with smaller N-alkyl groups often being crucial for potency. nih.gov
Systematic Derivatization for SAR: A systematic approach to derivatization is crucial for generating meaningful SAR data. This often involves creating a matrix of compounds where one part of the molecule is held constant while another is varied. For example, a series of analogs could be synthesized where the propyl group is kept constant, and various substituents are introduced onto the naphthalene ring. A subsequent series could then explore variations in the propyl group while keeping a specific naphthalene substitution pattern.
The synthesis of these derivatives typically involves multi-step reaction sequences. A common synthetic route to carbamates involves the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine. For this compound derivatives, one could envision reacting a substituted 1-naphthylisocyanate with propanol or reacting 1-naphthylamine (B1663977) with propyl chloroformate to form the carbamate core, which could then be N-methylated.
The following interactive data table summarizes hypothetical derivatizations of this compound and the rationale for these modifications in the context of an SAR study, drawing parallels from research on related compounds.
| Modification Site | Derivative Example | Synthetic Strategy | Rationale for SAR Study | Potential Impact on Activity |
| Naphthalene Ring (Position 4) | Propyl 4-chloro-methyl(naphthalen-1-yl)carbamate | Electrophilic chlorination of the naphthalene precursor | To probe the effect of an electron-withdrawing group on binding affinity and explore potential halogen bonding interactions. | May increase potency or alter selectivity. |
| N-Alkyl Group | Propyl ethyl(naphthalen-1-yl)carbamate | N-alkylation of the corresponding secondary carbamate | To investigate the steric limitations of the N-alkyl binding pocket. | Activity may decrease with bulkier substituents. nih.gov |
| Propyl Ester Group | Isothis compound | Use of isopropanol in the carbamate synthesis | To assess the impact of steric bulk and lipophilicity of the ester group on activity. | Changes in steric bulk can affect binding and pharmacokinetic properties. doaj.org |
| Naphthalene Ring (Position 6) | Propyl 6-methoxy-methyl(naphthalen-1-yl)carbamate | Nucleophilic substitution on a suitably functionalized naphthalene precursor | To introduce a hydrogen bond donor/acceptor and evaluate its interaction with the target. | Could enhance binding affinity through specific hydrogen bonding. |
The insights gained from such SAR studies are invaluable for the optimization of lead compounds. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design more potent and selective analogs. While the direct SAR of this compound is not widely reported, the established principles of chemical derivatization and SAR analysis provide a clear roadmap for its future investigation and potential development.
Advanced Applications in Chemical Synthesis and Materials Science Excluding Biological/medicinal
Utilization as Synthetic Intermediates in Complex Molecule Construction
There is no available scientific literature that describes the utilization of Propyl methyl(naphthalen-1-yl)carbamate as a synthetic intermediate in the construction of more complex molecules. Searches of chemical synthesis databases and academic journals did not yield any published reaction schemes or methodologies where this specific carbamate (B1207046) serves as a building block for larger or more intricate chemical structures.
Role in Polymer Chemistry and Polyurethane Precursor Research
No research has been found to indicate that this compound has been investigated for its role in polymer chemistry. There are no studies on its use as a monomer, a chain-transfer agent, or an additive in polymerization processes. Furthermore, its potential as a precursor for polyurethanes has not been explored in the available literature. While carbamates, in general, are fundamental to polyurethane chemistry, the specific properties and reactivity of this compound in this context remain uncharacterized.
Application as Protecting Groups in Organic Synthesis
The carbamate functional group is widely recognized for its utility as a protecting group for amines in organic synthesis. However, there are no specific examples or protocols in the scientific literature that document the use of the this compound moiety for this purpose. The particular conditions for the introduction and removal of this specific carbamate group, as well as its stability and orthogonality to other protecting groups, have not been reported.
Use in Novel Chemical Reaction Development
An extensive review of the literature did not uncover any instances of this compound being used in the development of novel chemical reactions. Its potential as a catalyst, ligand, or reactant in new synthetic methodologies has not been described in any published research.
Role in Mechanistic Studies of Chemical Processes
There is no evidence of this compound being employed as a substrate, probe, or model compound in mechanistic studies of chemical processes. Investigations into reaction kinetics, transition states, or the elucidation of reaction pathways involving this specific compound have not been documented.
Q & A
Q. What are the most effective synthetic routes for producing Propyl methyl(naphthalen-1-yl)carbamate with high purity and yield?
Methodological Answer: The synthesis of carbamate derivatives like this compound can be optimized using methodologies adapted from analogous compounds. For example, methyl naphthalen-1-yl carbamate was synthesized with an 87% yield via a Mo(CO)6-catalyzed reaction between dimethyl carbonate (DMC) and nitroarenes under mild conditions . For propyl derivatives, propargyl bromide has been employed as an alkylating agent in carbamate synthesis, where reaction conditions (e.g., solvent, base, and temperature) critically influence yield and purity. A typical protocol involves stirring naphthol derivatives with K₂CO₃ in DMF, followed by alkylation with propargyl bromide and purification via ethyl acetate extraction . Researchers should adjust alkylating agents (e.g., propyl bromide) and monitor reaction progress using TLC (n-hexane:ethyl acetate, 9:1) .
Q. How should researchers characterize the structural properties of this compound using spectroscopic and crystallographic methods?
Methodological Answer: Structural characterization requires a combination of ¹H/¹³C NMR and X-ray crystallography . For methyl naphthalen-1-yl carbamate, ¹H NMR (CDCl₃) revealed aromatic protons at δ 7.99–7.43 and a methyl carbamate signal at δ 3.83, while ¹³C NMR confirmed the carbonyl carbon at δ 155.08 . For crystallographic analysis, the SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Crystallization in suitable solvents (e.g., CDCl₃) followed by data collection with Bruker APEX2 systems enables precise determination of bond angles and torsional strains in naphthalene derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Toxicological data for naphthalene derivatives indicate risks via inhalation, dermal, or oral exposure. Researchers should adhere to protocols outlined in toxicological profiles for 1-methylnaphthalene, including:
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Conducting reactions in fume hoods to minimize inhalation risks.
- Quenching reactions with ice and extracting products in sealed systems to limit environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during the synthesis of this compound?
Methodological Answer: Yield discrepancies often arise from variations in catalysts, solvents, or alkylating agents. For instance, Mo(CO)6 improves yield in carbamate synthesis by facilitating nitroarene activation, but competing pathways (e.g., over-alkylation) may require optimizing stoichiometry or reaction time . Advanced analytical techniques like HPLC-MS can identify byproducts (e.g., unreacted naphthol or dimerized intermediates). Contradictions in literature data should be addressed through systematic parameter screening (e.g., temperature gradients, solvent polarity) and benchmarking against control reactions .
Q. What advanced computational or experimental approaches are suitable for analyzing the electronic or steric effects influencing the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Predict electronic effects of substituents on the naphthalene ring (e.g., electron-withdrawing/donating groups) and their impact on carbamate stability.
- X-Ray Charge Density Analysis : Tools like the SHELX suite enable high-resolution mapping of electron density distributions to identify steric clashes or hydrogen-bonding interactions .
- Kinetic Isotope Effects (KIE) : Study reaction mechanisms (e.g., nucleophilic substitution during alkylation) by comparing rates of deuterated vs. non-deuterated substrates .
Q. How can the environmental impact or biodegradation pathways of this compound be systematically assessed?
Methodological Answer: Environmental risk assessment should follow inclusion criteria from toxicological studies, including:
- Aquatic Toxicity Screening : Use OECD Test Guideline 301 for biodegradability in aqueous systems.
- Metabolite Profiling : Employ LC-MS/MS to identify degradation products (e.g., naphthalen-1-ol or propylamine derivatives) under simulated environmental conditions.
- Ecotoxicological Models : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential based on logP values and molecular weight .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR or crystallographic data for this compound in published studies?
Methodological Answer:
- Cross-Validation : Compare ¹H/¹³C NMR shifts with structurally similar compounds (e.g., methyl naphthalen-1-yl carbamate ).
- Crystallographic Refinement : Use SHELXL to re-refine published CIF files, checking for overfitting or missing disorder models .
- Dynamic NMR Studies : Investigate temperature-dependent conformational changes (e.g., carbamate rotation) that may explain spectral discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
